1-(Azepan-1-yl)-2-(3-chloro-4-fluorophenoxy)ethanone
Overview
Description
1-[(3-Chloro-4-fluorophenoxy)acetyl]azepane is an organic compound characterized by the presence of a chloro-fluoro-substituted phenoxy group attached to an azepane ring via an acetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(3-chloro-4-fluorophenoxy)ethanone typically involves the reaction of 3-chloro-4-fluorophenol with acetyl chloride to form 3-chloro-4-fluorophenoxyacetyl chloride. This intermediate is then reacted with azepane under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chloro-4-fluorophenoxy)acetyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and azepane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
- Substitution reactions yield various substituted phenoxy derivatives.
- Oxidation and reduction reactions yield ketones and alcohols, respectively.
- Hydrolysis yields carboxylic acids and azepane.
Scientific Research Applications
1-[(3-Chloro-4-fluorophenoxy)acetyl]azepane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-(3-chloro-4-fluorophenoxy)ethanone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The acetyl group can also participate in acylation reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
3-Chloro-4-fluorophenylpiperazine: Shares the chloro-fluoro-substituted phenyl group but differs in the presence of a piperazine ring instead of an azepane ring.
3-Chloro-4-fluoroacetophenone: Contains the same chloro-fluoro-substituted phenyl group but has an acetophenone moiety instead of an azepane ring.
Uniqueness: 1-[(3-Chloro-4-fluorophenoxy)acetyl]azepane is unique due to the combination of its azepane ring and the chloro-fluoro-substituted phenoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(3-chloro-4-fluorophenoxy)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c15-12-9-11(5-6-13(12)16)19-10-14(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKYTGLPGPEYRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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